6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid
CAS No.:
Cat. No.: VC14986210
Molecular Formula: C22H29NO6
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H29NO6 |
|---|---|
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | 6-[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxypropanoylamino]hexanoic acid |
| Standard InChI | InChI=1S/C22H29NO6/c1-4-8-16-13-20(26)29-18-12-14(2)11-17(21(16)18)28-15(3)22(27)23-10-7-5-6-9-19(24)25/h11-13,15H,4-10H2,1-3H3,(H,23,27)(H,24,25) |
| Standard InChI Key | COUGUTIFRDIBEM-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)NCCCCCC(=O)O |
Introduction
Synthesis and Chemical Reactions
The synthesis of chromene derivatives typically involves multiple steps, including the formation of the chromene ring and the attachment of functional groups like acetylamino hexanoic acid. These reactions are influenced by conditions such as temperature, solvent choice, and the presence of catalysts. Understanding these reactions is crucial for modifying the compound for specific applications in medicinal chemistry.
Biological Activities and Potential Applications
Chromene derivatives are known for their diverse biological activities, including interactions with various molecular targets. These interactions can lead to significant biological effects, making them candidates for further pharmacological studies. Potential applications span across fields such as drug development and medicinal chemistry.
Comparison with Similar Compounds
Several compounds share structural similarities with 6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-({[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}amino)hexanoic acid | C21H27NO6 | Contains an acetyl group instead of a propanoyl group. |
| 8-Methylcoumarin | C10H8O3 | A simpler structure without additional functional groups; often studied for fluorescence properties. |
| Ethyl 2-(8-methylchromenyl)acetate | C15H16O5 | Contains an ethyl group instead of a hexanoic acid moiety. |
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